molecular formula C9H7ClN2O6 B3056577 Ethyl 2-chloro-3,5-dinitrobenzoate CAS No. 7251-28-7

Ethyl 2-chloro-3,5-dinitrobenzoate

Cat. No.: B3056577
CAS No.: 7251-28-7
M. Wt: 274.61 g/mol
InChI Key: UGNMHSAEARMZRD-UHFFFAOYSA-N
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Description

Ethyl 2-chloro-3,5-dinitrobenzoate is an organic compound with the molecular formula C9H7ClN2O6. It belongs to the class of nitrobenzoates and is characterized by the presence of both chloro and nitro functional groups on the benzene ring. This compound is used in various chemical reactions and has applications in scientific research.

Mechanism of Action

Target of Action

Ethyl 2-chloro-3,5-dinitrobenzoate primarily targets fungal cells , specifically those of the Candida species . The compound’s antifungal activity is attributed to its interaction with these cells.

Mode of Action

The compound interacts with its targets by affecting the fungal cell membrane This interaction disrupts the normal functioning of the cells, leading to their death

Biochemical Pathways

The compound’s mode of action involves various cellular processes in the fungal cells. One key process affected is the synthesis of ergosterol , a crucial component of fungal cell membranes . Disruption of ergosterol synthesis compromises the integrity of the cell membrane, leading to cell death.

Result of Action

The result of the compound’s action is the death of the fungal cells. This is achieved through the disruption of the cell membrane and interference with crucial cellular processes . The compound has shown potent antifungal activity against various Candida species, including Candida albicans, Candida krusei, and Candida tropicalis .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-chloro-3,5-dinitrobenzoate can be synthesized through the esterification of 2-chloro-3,5-dinitrobenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced purification techniques such as recrystallization and chromatography ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-chloro-3,5-dinitrobenzoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.

    Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and ethanol.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted benzoates.

    Reduction: Formation of 2-chloro-3,5-diaminobenzoate.

    Hydrolysis: Formation of 2-chloro-3,5-dinitrobenzoic acid and ethanol.

Scientific Research Applications

Ethyl 2-chloro-3,5-dinitrobenzoate is used in various scientific research applications, including:

    Chemistry: As a reagent in organic synthesis for the preparation of more complex molecules.

    Biology: In studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: As a precursor in the synthesis of pharmaceutical compounds.

    Industry: In the production of dyes, pigments, and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-chloro-3,5-dinitrobenzoate
  • 2-chloro-3,5-dinitrobenzoic acid
  • Ethyl 3,5-dinitrobenzoate

Uniqueness

This compound is unique due to the presence of both chloro and nitro groups, which confer distinct reactivity patterns. This makes it a versatile compound in synthetic chemistry and research applications.

Properties

IUPAC Name

ethyl 2-chloro-3,5-dinitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O6/c1-2-18-9(13)6-3-5(11(14)15)4-7(8(6)10)12(16)17/h3-4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGNMHSAEARMZRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60286227
Record name Ethyl 2-chloro-3,5-dinitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60286227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7251-28-7
Record name Benzoic acid, 2-chloro-3,5-dinitro-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7251-28-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 44291
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007251287
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC44291
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44291
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl 2-chloro-3,5-dinitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60286227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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